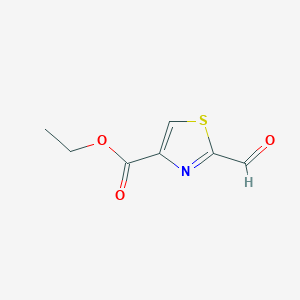

Ethyl 2-formylthiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOVJIFWXRQGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463310 | |

| Record name | ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73956-17-9 | |

| Record name | 4-Thiazolecarboxylic acid, 2-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73956-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-formyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-formylthiazole-4-carboxylate: A Technical Guide for Chemical Researchers

This guide provides an in-depth analysis of Ethyl 2-formylthiazole-4-carboxylate (CAS Number: 73956-17-9), a key heterocyclic building block. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthetic strategies, chemical reactivity, and its strategic importance in medicinal chemistry.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and organic synthesis.[1] This structural motif is present in numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties.[1] The thiazole scaffold is often considered a "privileged structure" due to its recurring presence in biologically active compounds. This compound serves as a pivotal intermediate, offering two distinct and reactive functional handles for the elaboration of more complex molecular architectures.[1]

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. The definitive identifier for this compound is its CAS number.

-

CAS Number : 73956-17-9[2]

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃S | [1] |

| Molecular Weight | 185.20 g/mol | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 64.3-65.6 °C | [1] |

| Boiling Point | 311.6 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| InChI Key | YKOVJIFWXRQGNC-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥95% | [3] |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key functional groups: the C2-formyl (aldehyde) group and the C4-ethyl carboxylate (ester) group.

-

The Formyl Group : The aldehyde at the 2-position is a highly reactive site for nucleophilic addition and condensation reactions. It is the primary handle for extending the molecular framework. For instance, it can readily undergo Wittig reactions to form alkenes, reductive amination to introduce substituted amine functionalities, and oxidation to the corresponding carboxylic acid.[2]

-

The Ethyl Carboxylate Group : The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. This provides a secondary site for modification.

-

The Thiazole Ring : The thiazole ring itself is an aromatic heterocycle. However, the presence of two strongly electron-withdrawing groups (formyl and ethyl carboxylate) deactivates the ring towards electrophilic aromatic substitution.[2] This inherent stability is advantageous, as it allows for selective reactions at the functional groups without compromising the core heterocyclic structure.

General Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step sequence. While a specific, peer-reviewed, step-by-step protocol for this exact molecule is not prominently documented in readily available literature, its synthesis can be logically deduced from established methods for constructing substituted thiazoles. The most common and versatile approach is a variation of the Hantzsch Thiazole Synthesis .[2]

This strategy involves two key stages:

-

Formation of the Thiazole Core : An α-haloketone or its equivalent is reacted with a thioamide. For this specific target, a common precursor would be Ethyl 2-aminothiazole-4-carboxylate.

-

Formylation : The formyl group is subsequently introduced at the C2 position.

The diagram below illustrates a generalized, plausible workflow for its synthesis. The causality behind this experimental design is to first build the stable heterocyclic core and then introduce the more reactive aldehyde functionality.

Sources

An In-depth Technical Guide to Ethyl 2-formylthiazole-4-carboxylate

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and organic synthesis, the thiazole ring stands out as a "privileged structure"—a recurring molecular framework found in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the development of therapeutics ranging from antimicrobial and antiretroviral agents to anti-inflammatory and anticancer drugs.[1] Ethyl 2-formylthiazole-4-carboxylate (CAS No: 73956-17-9) emerges as a particularly valuable building block within this chemical class. Its strategic placement of a reactive formyl group and an ethyl ester moiety on the thiazole core provides a versatile platform for a wide array of chemical transformations. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and handling of this key synthetic intermediate, providing the technical insights necessary for its effective application in research and drug development.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence reactivity, solubility, and pharmacokinetic behavior.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 73956-17-9 | [2] |

| Molecular Formula | C₇H₇NO₃S | [2] |

| Molecular Weight | 185.20 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 64.3-65.6 °C | [2] |

| Boiling Point | 311.6°C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Solubility | Low solubility in water. Soluble in common organic solvents like ethanol and dichloromethane. | [3] |

| Flash Point | 142.2 ± 25.7 °C | [2] |

| Refractive Index | 1.578 | [2] |

Note: Some physical properties are for structurally similar compounds and should be considered as estimates.

Synthesis and Spectroscopic Analysis

The construction of this compound is typically achieved through a multi-step process that first builds the core thiazole ring, followed by the introduction of the formyl group.[1]

Synthetic Pathway Overview

A common and established route is a variation of the Hantzsch thiazole synthesis.[1] This involves the reaction of an alpha-halocarbonyl compound with a thioamide. In the context of our target molecule, the synthesis generally proceeds by first forming an ethyl 2-aminothiazole-4-carboxylate intermediate, which is then chemically modified to introduce the 2-formyl group.

Caption: General synthetic route to this compound.

Illustrative Synthetic Protocol: Two-Step Synthesis

This protocol is a representative, non-optimized laboratory procedure for a related compound, which illustrates the general principles.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

-

To a solution of ethyl bromopyruvate (1 equivalent) in ethanol, add thiourea (1 equivalent).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.

Step 2: Formylation at the 2-position A subsequent formylation step is required to introduce the aldehyde group at the 2-position of the thiazole ring.[1] This can be achieved using various formylating agents, with the choice of reagent being critical to ensure chemoselectivity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (-CHO) in the downfield region (around 9-10 ppm). The ethyl group will present as a quartet (-OCH₂-) and a triplet (-CH₃). A singlet for the proton on the thiazole ring is also anticipated.

-

¹³C NMR: The carbon NMR would display a resonance for the carbonyl carbon of the aldehyde at approximately 180-190 ppm and the ester carbonyl carbon around 160-170 ppm.[4] Signals for the aromatic carbons of the thiazole ring and the carbons of the ethyl group would also be present.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde (around 1700-1720 cm⁻¹) and the ester (around 1720-1740 cm⁻¹).

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the formyl group and the electron-deficient nature of the thiazole ring.

Transformations of the Formyl Group

The aldehyde functionality is the primary site for chemical modification.[1]

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 4-(ethoxycarbonyl)thiazole-2-carboxylic acid.[1]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides a straightforward route to a diverse range of 2-(aminomethyl)thiazole derivatives.

-

Wittig Reaction: The formyl group can undergo Wittig-type reactions to form alkenes.[1]

-

Hydrazone Formation: Condensation with hydrazine or substituted hydrazines yields stable hydrazone derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems.[1]

Caption: Key chemical transformations of the formyl group.

Reactivity of the Thiazole Ring

The presence of two electron-withdrawing groups (formyl and ethyl carboxylate) deactivates the thiazole ring towards electrophilic aromatic substitution by reducing its electron density.[1] This inherent stability is advantageous in many synthetic applications where selective modification of the side chains is desired without affecting the core heterocycle.

Storage and Handling

This compound should be stored in a cool, dry place away from direct sunlight.[3] It is advisable to keep it in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air, which could lead to decomposition or unwanted side reactions.[3][5] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The thiazole scaffold is a component of numerous approved drugs, and derivatives of this compound are actively investigated in various therapeutic areas.[1] For instance, related structures are used as synthetic intermediates for febuxostat, a non-purine selective xanthine oxidase inhibitor. The ability to readily modify both the formyl and ester groups allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with the predictable reactivity of its functional groups, make it an invaluable tool for researchers and scientists. A comprehensive understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential in the development of novel chemical entities and therapeutic agents.

References

-

PubChem. (n.d.). Ethyl 2-(formylamino)methylthiazole-4-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Ethyl 2-acetylthiazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Kumari/1f9e8e9c8c9a6b9a8e8e8e8e8e8e8e8e8e8e8e8e]([Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Retrieved from [Link]

-

Zillow. (n.d.). (Undisclosed Address), Rockledge, FL 32955. Retrieved from [Link]

-

Realtor.com. (n.d.). Recently Sold Homes in 32955, FL - Rockledge. Retrieved from [Link]

-

Realtor.com. (n.d.). 32955, FL Homes for Sale & Real Estate - Rockledge. Retrieved from [Link]

-

Zillow. (n.d.). 32955 Real Estate & Homes For Sale. Retrieved from [Link]

Sources

- 1. This compound | 73956-17-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl-2(3-Formyl-4-Isobutoxyphenyl)-4-Methylthiazole-Carboxylate | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 4. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Predictive Spectroscopic Analysis of Ethyl 2-formylthiazole-4-carboxylate: A Guide for Researchers

Introduction: Ethyl 2-formylthiazole-4-carboxylate is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules, particularly in the realm of drug discovery. Its structure, featuring a thiazole core functionalized with both an aldehyde (formyl) and an ethyl ester group, presents a unique electronic environment that is reflected in its spectroscopic signature. This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, and Infrared (IR) spectra of this molecule. While direct experimental spectra for this specific compound are not widely published, this document leverages fundamental spectroscopic principles and data from analogous structures to construct a reliable, theoretical spectroscopic profile. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound in their work.

Molecular Structure and Electronic Environment

To understand the spectroscopic characteristics of this compound, we must first analyze its structure and the interplay of its functional groups. The thiazole ring is an aromatic heterocycle, and its electron distribution is heavily influenced by the two powerful electron-withdrawing groups attached to it: the formyl group at position 2 (-CHO) and the ethyl carboxylate group at position 4 (-COOEt).

-

Electron-Withdrawing Effects: Both the aldehyde and the ester groups pull electron density away from the thiazole ring through resonance and inductive effects. This deshielding effect is profound, significantly influencing the chemical shifts of the ring's remaining proton and carbon atoms.

-

Proton Environment: The sole proton on the thiazole ring (H5) is situated between two electron-withdrawing functionalities, leading to a prediction of a significantly downfield chemical shift in the ¹H NMR spectrum.

-

Carbon Environment: The ring carbons (C2, C4, C5) and the carbonyl carbons of the aldehyde and ester groups will each have distinct and predictable resonances in the ¹³C NMR spectrum, dictated by their immediate electronic surroundings.

Below is the chemical structure with a numbering system that will be used for all subsequent spectral assignments.

Caption: Numbered structure of this compound.

Predicted ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure by probing the magnetic environments of atomic nuclei, such as protons (¹H).[1] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment; deshielded protons (those near electron-withdrawing groups) resonate at higher chemical shifts (downfield).[2][3]

Interpretation and Assignments

The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, with four distinct signals.

-

Formyl Proton (H-CHO): The proton of the aldehyde group is directly attached to a carbonyl carbon and is heavily deshielded. It is expected to appear as a sharp singlet in the far downfield region, characteristically between δ 10.0 - 10.5 ppm .

-

Thiazole Proton (H5): This is the only proton directly attached to the heterocyclic ring. Its position at C5 is flanked by the nitrogen atom and the C4-ester group, and it is further deshielded by the potent electron-withdrawing effect of the formyl group at C2. This cumulative deshielding will shift its resonance significantly downfield. It is predicted to appear as a singlet (no adjacent protons to couple with) in the range of δ 8.7 - 9.2 ppm . This is downfield from typical thiazole protons which resonate between 7.27 and 8.77 ppm, a direct consequence of the dual substituent effects.

-

Ethyl Methylene Protons (-OCH₂CH₃): The two protons of the methylene group are adjacent to the ester oxygen, which deshields them. They will appear as a quartet due to spin-spin coupling (n+1 rule, where n=3 neighboring methyl protons). The predicted chemical shift is approximately δ 4.4 - 4.5 ppm .

-

Ethyl Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group are the most shielded in the molecule. They will appear as a triplet (n+1 rule, n=2 neighboring methylene protons) at approximately δ 1.3 - 1.4 ppm .

Predicted Data Summary: ¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 10.5 | Singlet (s) | 1H | H-CHO |

| 8.7 - 9.2 | Singlet (s) | 1H | H5 (thiazole) |

| 4.4 - 4.5 | Quartet (q) | 2H | -OCH₂ CH₃ |

| 1.3 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides a map of the carbon skeleton of a molecule.[4] Like ¹H NMR, the chemical shifts are determined by the electronic environment, but over a much larger range (~0-220 ppm). Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

Interpretation and Assignments

Seven distinct signals are predicted for the seven unique carbon atoms in the molecule.

-

Aldehyde Carbonyl (C-CHO): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, expected to resonate at the far downfield end of the spectrum, in the range of δ 185 - 190 ppm .

-

Ester Carbonyl (-COO-): The ester carbonyl carbon is also significantly deshielded but appears upfield relative to the aldehyde carbonyl. Its predicted chemical shift is δ 160 - 163 ppm .

-

Thiazole Ring Carbons (C2, C4, C5):

-

C2: This carbon is bonded to both nitrogen and sulfur and is directly attached to the highly electron-withdrawing formyl group. It is expected to be the most deshielded of the ring carbons, with a predicted shift around δ 168 - 172 ppm .

-

C4: Bonded to sulfur and nitrogen (via C5) and attached to the ester group, this carbon will also be significantly downfield. A reasonable estimate is δ 148 - 152 ppm .

-

C5: As the only proton-bearing carbon on the ring, it is the most shielded of the three thiazole carbons. Its resonance is predicted to be in the range of δ 125 - 130 ppm . These assignments are consistent with data from other substituted thiazoles.[5][6]

-

-

Ethyl Group Carbons (-OCH₂CH₃):

-

-OCH₂-: The methylene carbon, being attached to the electronegative oxygen atom, will appear around δ 62 - 64 ppm .

-

-CH₃: The terminal methyl carbon is the most shielded carbon in the molecule, resonating at the upfield end of the spectrum, around δ 14 - 15 ppm .

-

Predicted Data Summary: ¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 185 - 190 | C -CHO (Aldehyde) |

| 168 - 172 | C 2 (Thiazole) |

| 160 - 163 | C OO- (Ester) |

| 148 - 152 | C 4 (Thiazole) |

| 125 - 130 | C 5 (Thiazole) |

| 62 - 64 | -OC H₂CH₃ |

| 14 - 15 | -OCH₂C H₃ |

Structural Validation Workflow

Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to confirm these assignments experimentally. The diagram below illustrates the key predicted correlations that form a self-validating data system.

Caption: Key 2D NMR correlations for structural confirmation.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which corresponds to the energy of its bond vibrations.[7] It is an excellent technique for identifying the presence of specific functional groups.[8]

Interpretation and Assignments

The IR spectrum will be dominated by absorptions from the two carbonyl groups and other characteristic bonds.

-

C=O Stretching Vibrations: This is the most diagnostic region. Two strong, sharp peaks are expected.

-

C-H Stretching Vibrations:

-

Aromatic C-H Stretch: A weak to medium peak is expected just above 3000 cm⁻¹ (typically ~3100 cm⁻¹ ) corresponding to the H5 proton on the thiazole ring.[11]

-

Aldehyde C-H Stretch: This is a highly characteristic absorption. It typically appears as a pair of medium-intensity peaks, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹ .[11] The presence of these bands is strong evidence for an aldehyde.

-

Aliphatic C-H Stretch: Absorptions from the C-H bonds of the ethyl group will appear just below 3000 cm⁻¹, in the 2900 - 2980 cm⁻¹ range.

-

-

C-O Stretching Vibrations: The ester group will exhibit strong, characteristic C-O stretching bands in the fingerprint region, typically two or more peaks between 1100 - 1300 cm⁻¹ .[12]

-

Ring Vibrations (C=C, C=N): The thiazole ring itself will produce several moderate to weak absorptions in the 1400 - 1600 cm⁻¹ region, corresponding to stretching of the C=C and C=N bonds.

Predicted Data Summary: IR

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | C-H Stretch (Aromatic, Thiazole H5) |

| 2980 - 2900 | Medium | C-H Stretch (Aliphatic, Ethyl) |

| 2850 - 2820 | Medium | C-H Stretch (Aldehyde) |

| 2750 - 2720 | Medium | C-H Stretch (Aldehyde) |

| 1740 - 1720 | Strong, Sharp | C=O Stretch (Ester) |

| 1710 - 1690 | Strong, Sharp | C=O Stretch (Aldehyde, Conjugated) |

| 1600 - 1400 | Medium-Weak | C=C and C=N Stretches (Thiazole Ring) |

| 1300 - 1100 | Strong | C-O Stretch (Ester) |

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized methodologies must be employed. The protocols described here represent a self-validating system for the characterization of novel compounds like this compound.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer): [13]

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard single-pulse sequence. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024 scans or more, depending on sample concentration).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak (or residual solvent peak) to its known chemical shift.

-

Integrate the ¹H NMR signals to determine the relative ratios of protons.

-

Caption: Standard workflow for NMR data acquisition and processing.

Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR Method):

-

The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[14]

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition (FT-IR Spectrometer): [15]

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the instrument itself.[16]

-

Sample Scan: With the sample in place, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The measurement range is usually 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.

-

Conclusion

This guide provides a comprehensive, theory-backed spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, and IR data create a unique "fingerprint" characterized by highly deshielded aldehyde and thiazole signals, two distinct carbonyl absorptions, and the classic patterns of an ethyl ester. While these predictions offer a robust framework for the identification and characterization of the molecule, they underscore the ultimate necessity of experimental verification. The protocols outlined herein provide the standardized methodology required to obtain such empirical data, ensuring both accuracy and reproducibility in a research and development setting.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Rial, L.P. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical Chemistry. [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Abraham, R.J., et al. 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

Organic Spectroscopy International. Ester infrared spectra. [Link]

-

Chemistry LibreTexts. Identifying the Presence of Particular Groups. [Link]

-

SpectraBase. Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

-

Still, I.W.J., et al. Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-843 (1975). [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Wikipedia. Fourier-transform infrared spectroscopy. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Sharma, V.P. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1475 (2005). [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Nagarajan, K. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of the Indian Institute of Science, 65(9), 177-195 (1984). [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. tandfonline.com [tandfonline.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

Synthesis mechanism of Ethyl 2-formylthiazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 2-formylthiazole-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural architecture, featuring a reactive aldehyde at the 2-position and an ethyl ester at the 4-position of a thiazole scaffold, renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[1] Thiazole-containing compounds are integral to numerous pharmaceuticals, including antibacterial, anti-inflammatory, and antineoplastic agents.[2][3][4] This guide provides a comprehensive, in-depth analysis of the predominant and most efficient synthesis mechanism for this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect a robust two-step synthetic pathway, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and offering field-proven insights into the causality behind critical experimental choices.

Part 1: Strategic Synthesis Design: A Retrosynthetic Analysis

To logically devise a synthetic route, we begin with a retrosynthetic analysis. The target molecule is deconstructed into simpler, commercially available precursors. The formyl group at the C2 position is identified as a key functional group that can be installed via oxidation of a more stable precursor, a primary alcohol. This simplifies the core ring-forming reaction. The thiazole ring itself is a classic target for the Hantzsch thiazole synthesis, a powerful cyclization reaction.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals an efficient two-step pathway:

-

Step 1: Hantzsch Thiazole Synthesis to construct the core heterocyclic intermediate, Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate.[5]

-

Step 2: Selective Oxidation of the hydroxymethyl group to the target formyl group.[6]

Part 2: Core Scaffold Construction via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, renowned for its reliability and high yields in forming the thiazole ring.[7][8] The reaction condenses an α-halocarbonyl compound with a thioamide.[9] In our pathway, we utilize Ethyl bromopyruvate as the α-haloketoester and 2-hydroxyethanethioamide as the thioamide component to directly install the required precursors for both functional groups in a single, elegant step.

Mechanism of Action

The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is a classic SN2 reaction that forms an isothioamide intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This intramolecular condensation reaction forms a five-membered heterocyclic ring, a thiazoline alcohol intermediate.

-

Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the thiazoline intermediate. This elimination results in the formation of a double bond, leading to the stable, aromatic thiazole ring.

Caption: Workflow of the Hantzsch Thiazole Synthesis step.

Experimental Protocol: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

This protocol is a self-validating system designed for reproducibility and high yield.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyethanethioamide (1.0 equivalent) in 100 mL of absolute ethanol.

-

Initiation: To the stirring solution, add ethyl bromopyruvate (1.05 equivalents) dropwise over 15 minutes at room temperature. The slight excess of the bromopyruvate ensures complete consumption of the thioamide.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. A solid precipitate of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired intermediate as a stable solid.[5] Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water if necessary.

Part 3: Selective Oxidation to the Final Product

The conversion of the hydroxymethyl intermediate to the target aldehyde is the critical final step. The choice of oxidant is paramount to ensure high chemoselectivity, avoiding over-oxidation to the carboxylic acid or unwanted side reactions with the electron-rich thiazole ring.[1]

**Oxidizing Agent of Choice: Activated Manganese Dioxide (MnO₂) **

Activated Manganese Dioxide (MnO₂) is the reagent of choice for this transformation.[10] It is a mild, heterogeneous oxidant highly selective for allylic and benzylic-type alcohols.[11] The hydroxyl group on the C2-methyl substituent of the thiazole behaves similarly to a benzylic alcohol, making it an ideal substrate for MnO₂ oxidation. The reaction is performed by stirring the substrate with a stoichiometric excess of solid MnO₂ in an inert solvent.

Mechanism of Oxidation

The precise mechanism of MnO₂ oxidation is complex and occurs on the surface of the solid reagent, but it is generally understood to proceed through a radical pathway.

-

Adsorption: The alcohol substrate adsorbs onto the surface of the MnO₂ particles.

-

Hydrogen Abstraction: A one-electron transfer and hydrogen atom abstraction occur, forming a radical intermediate and Mn(III).

-

Aldehyde Formation: A second one-electron transfer and proton loss result in the formation of the aldehyde and Mn(II) oxide (MnO). The product then desorbs from the surface.[12]

This surface-mediated reaction prevents over-oxidation, as the aldehyde product is generally less strongly adsorbed than the starting alcohol, thus minimizing its contact time with the oxidant.

Experimental Protocol: Synthesis of this compound

-

Setup: In a 500 mL flask, suspend the synthesized Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 equivalent) in 250 mL of a suitable inert solvent such as dichloromethane (DCM) or acetonitrile.[6]

-

Oxidant Addition: Add activated Manganese Dioxide (MnO₂) in a significant excess (typically 5-10 equivalents by weight) to the suspension. The large excess is necessary to drive the heterogeneous reaction to completion.[12]

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress should be monitored by TLC or HPLC.

-

Filtration: Upon completion, remove the solid MnO₂ and its reduced forms by filtering the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically of high purity.

-

Purification: If required, the product can be further purified by column chromatography on silica gel or by recrystallization.

Part 4: Quantitative Data Summary

The following table summarizes the key parameters for this two-step synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Parameter | Step 1: Hantzsch Synthesis | Step 2: MnO₂ Oxidation |

| Key Reactants | Ethyl bromopyruvate, 2-Hydroxyethanethioamide | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate |

| Key Reagent | N/A (Thermal condensation) | Activated Manganese Dioxide (MnO₂) |

| Solvent | Ethanol | Dichloromethane or Acetonitrile |

| Temperature | Reflux (~78 °C) | Room Temperature |

| Typical Duration | 3 - 4 hours | 12 - 24 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

Part 5: Conclusion

The synthesis of this compound is reliably and efficiently achieved through a strategic two-step process. The initial construction of the core heterocyclic system via the Hantzsch thiazole synthesis provides direct access to the key intermediate, Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. Subsequent selective oxidation using activated Manganese Dioxide furnishes the target aldehyde in high yield and purity. This pathway is robust, scalable, and utilizes well-understood, high-fidelity chemical transformations, making it an authoritative and trustworthy method for producing this critical synthetic intermediate for advanced drug discovery programs.

References

- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

Al-Balas, Q., Anthony, N., Al-Jaidi, B., & Coxon, G. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Retrieved from [Link]

-

Asif, M. (2021). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

PeerJ. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]

-

TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Manganese Dioxide, MnO2. Retrieved from [Link]

Sources

- 1. This compound | 73956-17-9 | Benchchem [benchchem.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Page loading... [guidechem.com]

- 6. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Manganese Dioxide [commonorganicchemistry.com]

- 11. nanotrun.com [nanotrun.com]

- 12. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

Discovery and history of Ethyl 2-formylthiazole-4-carboxylate

An In-depth Technical Guide to the Discovery and Synthetic History of Ethyl 2-formylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture, comprising a reactive formyl group, an ethyl ester, and an aromatic thiazole core, renders it an exceptionally versatile intermediate for the construction of complex molecular entities. This guide provides a comprehensive exploration of the historical context of its discovery, rooted in the foundational principles of thiazole synthesis, and details the evolution of its synthetic methodologies. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, explain the causal logic behind experimental choices, and highlight its critical applications in the development of pharmacologically significant agents.

Introduction: The Significance of a Versatile Heterocycle

This compound (CAS No: 73956-17-9) is a substituted thiazole derivative that has emerged as a compound of significant interest for synthetic and medicinal chemists.[1][2][3][4][5] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established "privileged structure" in drug discovery.[1] This means the thiazole scaffold is a recurring molecular framework found in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiretroviral properties.[1][6] The title compound serves as a key intermediate, providing strategically positioned functional groups that act as handles for a variety of chemical transformations.[1] Its utility is underscored by its role in the synthesis of important pharmaceuticals, making a thorough understanding of its chemistry essential for professionals in the field.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73956-17-9 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃S | [2][4][5] |

| Molecular Weight | 185.20 g/mol | [1][2] |

| Melting Point | 64.3-65.6 °C | [5] |

| Boiling Point | 311.6°C at 760 mmHg | [5] |

| InChIKey | YKOVJIFWXRQGNC-UHFFFAOYSA-N | [1][5] |

Foundational History: The Hantzsch Thiazole Synthesis

The history of this compound is intrinsically linked to the discovery of methods to construct its core thiazole ring. The most fundamental and enduring of these is the Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887.[6][9] This reaction has been a cornerstone of heterocyclic chemistry for over a century due to its reliability, simplicity, and high yields.[6][10][11]

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[9][10] The reaction proceeds through a well-established mechanism that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[10][11] The aromaticity of the final product is a powerful thermodynamic driving force for the reaction.[11]

Caption: General workflow of the Hantzsch Thiazole Synthesis.

This pioneering work by Hantzsch laid the essential groundwork for the synthesis of a vast library of thiazole derivatives, including the precursors necessary for producing this compound.[1]

The Synthetic Pathway to this compound

The construction of this compound is typically not a single-step process. The most common and logical approach involves the initial formation of a substituted thiazole ring, followed by the introduction of the formyl group at the C2 position.[1]

Step 1: Hantzsch-type Synthesis of the Thiazole Core

A standard laboratory-scale synthesis begins with a variation of the Hantzsch reaction to create an appropriate thiazole ester. For example, Ethyl 2-aminothiazole-4-carboxylate, a closely related and commercially available compound, is synthesized by reacting thiourea with ethyl bromopyruvate.[12][13][14]

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [12]

-

Reaction Setup: A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol) is prepared in ethanol (2 mL).

-

Heating: The mixture is stirred and heated to 70°C.

-

Reaction Time: The reaction is maintained at this temperature for 1 hour.

-

Workup: Upon completion, the reaction is cooled, and the product is typically isolated by precipitation or crystallization, often after neutralization with a weak base.

This foundational step provides the core heterocyclic structure, which can then be further functionalized. While modern variations have improved this process, often developing one-pot procedures to increase efficiency and yield, the fundamental chemistry remains rooted in the Hantzsch condensation.[7][8]

Step 2: Formylation at the C2 Position

With the thiazole-4-carboxylate core in hand, the next critical step is the introduction of the formyl group at the C2 position. This is a challenging transformation because the thiazole ring is deactivated towards electrophilic substitution by the electron-withdrawing ester group at the C4 position.[1]

A common method to achieve this is through formylation using hexamethylenetetramine (HMTA) in the presence of an acid, such as polyphosphoric acid (PPA) or acetic acid.[15][16][17] This is a variation of the Duff reaction.

Caption: Key stages in the formylation of the thiazole precursor.

Experimental Protocol: Synthesis via Formylation [15][17]

-

Reaction Setup: Polyphosphoric acid is heated and stirred in a reactor to 40-50°C.

-

Addition of Reactants: The precursor, such as ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, and HMTA are added sequentially.

-

Heating: The reaction mixture is heated to approximately 93°C and maintained for several hours.

-

Hydrolysis: After the reaction is complete, the mixture is cooled and slowly poured into a dilute acid solution (e.g., aqueous glacial acetic acid) for hydrolysis.

-

Extraction and Isolation: The product is extracted into an organic solvent like ethyl acetate. The organic phases are combined, dried with an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The final product is often purified by crystallization to yield the target compound.

This two-part synthetic strategy—Hantzsch cyclization followed by formylation—represents the classical and most illustrative pathway to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups.

-

The Formyl Group (-CHO): As an aldehyde, this is the most reactive site for many transformations. It can be readily oxidized to the corresponding carboxylic acid (4-(ethoxycarbonyl)thiazole-2-carboxylic acid) or serve as an electrophilic site for nucleophilic additions, condensations, and reductive aminations, allowing for extensive derivatization.[1]

-

The Ethyl Carboxylate Group (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted to amides, providing another handle for modification.

-

The Thiazole Ring: While the ring itself is aromatic, the two strong electron-withdrawing groups (formyl and ester) significantly reduce its electron density, making it less susceptible to standard electrophilic aromatic substitution.[1]

Applications in Drug Discovery

The true significance of this compound is realized in its application as a key building block for synthesizing high-value pharmaceutical agents. Its structure is a component of drugs with a wide range of therapeutic uses.[1][7]

Table 2: Pharmaceutical Intermediates Derived from Thiazole Carboxylates

| Drug/Intermediate | Therapeutic Class | Role of Thiazole Intermediate | Reference |

| Febuxostat Precursors | Anti-gout (Xanthine Oxidase Inhibitor) | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate. | [16][18] |

| Cefditoren Pivoxil Intermediate | Antibiotic (Cephalosporin) | 4-methyl-5-formylthiazole, derived from related thiazole carboxylates, is a crucial intermediate. | [7][8] |

| Kinase Inhibitors | Anticancer | The ethyl 2-aminothiazole-4-carboxylate core is foundational for various kinase inhibitors. | [19] |

The ability to use this compound and its precursors to construct complex, biologically active molecules highlights its authoritative grounding as an indispensable tool in the arsenal of the medicinal chemist.[19][20]

Conclusion

The journey of this compound from the fundamental principles of the Hantzsch thiazole synthesis to its current status as a high-value synthetic intermediate is a testament to the enduring power of heterocyclic chemistry. Its discovery was not a singular event but rather an outcome of the logical and progressive development of synthetic methodologies over more than a century. For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and application provides a validated and trustworthy foundation for innovation in the design and creation of next-generation therapeutics.

References

- Benchchem. (n.d.). This compound | 73956-17-9.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:73956-17-9.

- BLD Pharm. (n.d.). 73956-17-9|this compound.

- Cenmed Enterprises. (n.d.). This compound (C007B-521026).

- ECHEMI. (n.d.). Buy this compound from HANGZHOU TIANYE CHEMICALS CO., LTD.

- TCI Chemicals. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- ChemicalBook. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis.

- El-Sheref, E. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 22(10), 1673. via PMC - NIH.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- PubChemLite. (n.d.). Ethyl 2-formyl-1,3-thiazole-4-carboxylate (C7H7NO3S).

- Tang, D., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1367-1375.

- Wikipedia. (n.d.). Robinson–Gabriel synthesis.

- Chem-Impex. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis.

- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate....

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- ResearchGate. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis.

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.

- Khan, K. M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLOS ONE, 17(3), e0265248. via PMC - NIH.

- ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF.

- PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.

Sources

- 1. This compound | 73956-17-9 | Benchchem [benchchem.com]

- 2. This compound - CAS:73956-17-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 73956-17-9|this compound|BLD Pharm [bldpharm.com]

- 4. cenmed.com [cenmed.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 16. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. nbinno.com [nbinno.com]

- 20. chemimpex.com [chemimpex.com]

Ethyl 2-Formylthiazole-4-Carboxylate: A Comprehensive Guide to Structural Elucidation and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and organic synthesis.[1] This structural motif is a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1] Ethyl 2-formylthiazole-4-carboxylate (Molecular Formula: C₇H₇NO₃S, Molecular Weight: ~185.20 g/mol ) stands out as a pivotal intermediate, a versatile building block whose functional groups—a formyl group at the 2-position and an ethyl carboxylate at the 4-position—serve as reactive handles for extensive chemical modification.[1]

Given its role as a precursor to potentially novel therapeutic agents, the unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a prerequisite for its application in drug discovery and development. An imprecise characterization can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides a holistic, multi-technique approach to the structural elucidation of this compound, emphasizing the causality behind experimental choices and the creation of a self-validating data package.

Synthetic Pathway: The Genesis of the Molecule

The most common and reliable method for constructing the thiazole core of the target molecule is a variation of the Hantzsch thiazole synthesis.[1] This process involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In a typical sequence for this specific molecule, the synthesis begins with the formation of an ethyl 2-aminothiazole-4-carboxylate intermediate, which is then subjected to a crucial formylation step to introduce the aldehyde group at the 2-position.[1]

The choice of this pathway is strategic; it is robust, well-documented, and allows for the introduction of the key functional groups in a controlled manner. Understanding the synthetic route provides the first layer of structural hypothesis, which is then rigorously tested by the analytical methods outlined below.

Caption: General workflow for the synthesis of this compound.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Experience: Mass Spectrometry (MS) is the first and most crucial step in structural analysis. It serves as a rapid and definitive check of the molecular weight, confirming that the synthesis has yielded a product of the correct mass. We employ Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique that typically yields the intact protonated molecule, minimizing fragmentation and simplifying spectral interpretation.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizing Gas (N₂): 1.0-1.5 L/min

-

Drying Gas (N₂): 250-300 °C

-

Mass Range: Scan from m/z 50 to 500.

-

Data Interpretation

The primary goal is to identify the molecular ion peak. For this compound (C₇H₇NO₃S), the expected exact mass is 185.0147. The high-resolution mass spectrum (HRMS) should confirm this elemental composition.

| Ion Species | Formula | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | C₇H₈NO₃S⁺ | 186.0219 | ~186.02 | Protonated molecule; primary confirmation peak. |

| [M+Na]⁺ | C₇H₇NNaO₃S⁺ | 208.0039 | ~208.00 | Sodium adduct; common in ESI-MS. |

| [M+K]⁺ | C₇H₇KNO₃S⁺ | 223.9778 | ~223.98 | Potassium adduct; also commonly observed. |

| Table 1: Expected high-resolution mass spectrometry data for this compound.[2] |

A match between the observed m/z and the calculated value to within 5 ppm provides high confidence in the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: While MS confirms the molecular formula, NMR spectroscopy reveals the atomic-level structure—how the atoms are connected. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for an unambiguous assignment of every proton and carbon in the molecule. This multi-dimensional approach is a self-validating system; the correlations observed in 2D spectra must be consistent with the 1D data to be considered trustworthy.

Experimental Protocol (¹H, ¹³C, HSQC, HMBC)

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 1024-2048 scans.

-

2D Spectra: Use standard pulse programs for HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The HMBC experiment is optimized to detect correlations over 2-3 bonds.[3]

-

Data Interpretation and Structural Assignment

Caption: Logical workflow for NMR-based structural elucidation.

¹H NMR Spectrum: The proton NMR provides the first detailed glimpse into the structure.

-

Aldehyde Proton (H1): A sharp singlet, significantly deshielded by the carbonyl group, is expected far downfield.

-

Thiazole Proton (H5): A singlet in the aromatic region. Its chemical shift confirms the substitution pattern.

-

Ethyl Ester Protons (H6, H7): A classic quartet and triplet pattern, indicative of an ethyl group adjacent to an oxygen atom. The integration (2H for the quartet, 3H for the triplet) confirms this assignment.

¹³C NMR Spectrum: This spectrum identifies all unique carbon environments.

-

Carbonyl Carbons (C1, C8): The aldehyde and ester carbonyl carbons will be the most downfield signals.

-

Thiazole Carbons (C2, C4, C5): These carbons appear in the aromatic/olefinic region. C2 and C4 are quaternary, while C5 is protonated.[4]

-

Ethyl Ester Carbons (C6, C7): Found in the aliphatic region.

2D NMR for Unambiguous Assignment:

-

HSQC: This experiment directly correlates each proton with the carbon it is attached to. It will show cross-peaks for H5-C5, H6-C6, and H7-C7, confirming their direct bonds.

-

HMBC: This is the key to the puzzle. It reveals 2- and 3-bond correlations, allowing us to piece the fragments together and assign the non-protonated (quaternary) carbons. Key expected correlations include:

-

Aldehyde proton (H1 ) to thiazole carbon C2 . This is a critical correlation that proves the formyl group is at the C2 position.

-

Thiazole proton (H5 ) to thiazole carbons C2 and C4 , confirming the ring structure.

-

Ethyl quartet protons (H6 ) to the ester carbonyl carbon C8 .

-

| Position | ¹H NMR (Predicted δ, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations (from H) |

| 1 (-CHO) | ~9.95 | s | 1H | ~184.0 | C2 |

| 2 (Thiazole) | - | - | - | ~168.0 | - |

| 4 (Thiazole) | - | - | - | ~148.0 | - |

| 5 (Thiazole) | ~8.40 | s | 1H | ~128.0 | C2, C4, C8 |

| 6 (-OCH₂CH₃) | ~4.40 | q | 2H | ~61.5 | C7, C8, C4 |

| 7 (-OCH₂CH₃) | ~1.40 | t | 3H | ~14.2 | C6 |

| 8 (-COO-) | - | - | - | ~161.0 | - |

| Table 2: Predicted NMR assignments for this compound in CDCl₃. Chemical shifts are estimates and may vary based on solvent and concentration.[4][5] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. The causality is direct: specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For this molecule, we are looking for the unmistakable signatures of the two different carbonyl groups (aldehyde and ester) and the aromatic thiazole ring.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first.

Data Interpretation

The spectrum is analyzed by identifying characteristic absorption bands. The presence of two distinct C=O stretching frequencies is a critical piece of evidence.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2820 & ~2720 | C-H Stretch | Aldehyde (-CHO) | Diagnostic "Fermi doublet" for the aldehyde C-H bond. |

| ~1735 | C=O Stretch | Ethyl Ester (-COOEt) | Confirms the presence of the ester carbonyl. |

| ~1710 | C=O Stretch | Aldehyde (-CHO) | Confirms the aldehyde carbonyl; distinct from the ester. |

| ~1600-1450 | C=C & C=N Stretch | Thiazole Ring | Aromatic ring vibrations. |

| ~1250 | C-O Stretch | Ester | Strong band confirming the C-O single bond of the ester. |

| Table 3: Key diagnostic IR absorption bands for this compound.[6][7] |

X-ray Crystallography: The Ultimate Structural Proof

Expertise & Experience: When a single, high-quality crystal can be grown, single-crystal X-ray diffraction provides the gold standard for structural elucidation. It moves beyond connectivity to provide an exact 3D map of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9][10] This technique offers the highest possible level of authority and trustworthiness, leaving no ambiguity.

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates and molecular structure.

Data Interpretation

The output is a detailed crystallographic information file (CIF) and a visual 3D model of the molecule. This data provides incontrovertible proof of the structure hypothesized by spectroscopic methods. It confirms the planarity of the thiazole ring and the relative orientations of the formyl and carboxylate substituents.

Conclusion: A Symphony of Evidence

The structural elucidation of this compound is not achieved through a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. Mass spectrometry validates the molecular formula, while a combination of 1D and 2D NMR spectroscopy meticulously maps the atomic connectivity. Infrared spectroscopy provides rapid confirmation of essential functional groups, and X-ray crystallography offers the final, unambiguous proof of the three-dimensional structure. Each protocol is a self-validating system, and together they form an authoritative and trustworthy characterization package, ensuring the scientific integrity required for high-stakes applications in drug discovery and materials science.

References

-

ACS Publications. Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Available from: [Link]

-

PubMed. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Available from: [Link]

-

ResearchGate. X-ray crystallographic study on selected thiazolines. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Available from: [Link]

-

ResearchGate. Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Available from: [Link]

-

ResearchGate. X-ray crystallographic drawing of molecule 3b. Available from: [Link]

-

ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

-

ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

-

PubChemLite. Ethyl 2-formyl-1,3-thiazole-4-carboxylate (C7H7NO3S). Available from: [Link]

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available from: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

-

Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Available from: [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Available from: [Link]

-

PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Available from: [Link]

-

Chemistry Stack Exchange. Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Available from: [Link]

-

Pharmaffiliates. CAS No : 161798-03-4 | Product Name : Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. Available from: [Link]

-